3'-Azido-3'-deoxy-5-fluorocytidine

Antiproliferative Activity Nucleoside Analog Cancer Research

This synthetic cytidine derivative combines the antiproliferative activity of a 5-fluoropyrimidine with the unique bioorthogonal reactivity of a 3'-azide handle, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for site-specific nucleic acid and probe conjugation. Essential for distinguishing azide vs. amino pharmacophore contributions in anticancer SAR, benchmarking D-/L-enantiomer antiviral activity against HIV/HBV polymerases, and developing theranostic libraries with integrated cytotoxic payloads and fluorescent reporters.

Molecular Formula C9H11FN6O4
Molecular Weight 286.22 g/mol
Cat. No. B2981213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxy-5-fluorocytidine
Molecular FormulaC9H11FN6O4
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F
InChIInChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1
InChIKeyMOEHIWUXKDQZBL-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-Azido-3'-deoxy-5-fluorocytidine: Procurement Guide for a Dual-Functional Cytidine Analog with Anticancer Activity and Click Chemistry Utility


3'-Azido-3'-deoxy-5-fluorocytidine (CAS 2095417-18-6, molecular formula C9H11FN6O4, MW 286.22) is a synthetic cytidine derivative characterized by 3'-azido substitution replacing the natural hydroxyl group and 5-fluorine modification on the pyrimidine base [1]. The compound exhibits antiproliferative activity against murine neoplastic cell lines and serves as a click chemistry reagent due to its azide moiety, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-functionalized molecules . Patent literature positions β-L configured analogs of this compound class as candidates for antiviral therapy against HIV and hepatitis B virus [2].

Why 3'-Azido-3'-deoxy-5-fluorocytidine Cannot Be Replaced by Unmodified Cytidine or Other 5-Fluoropyrimidine Analogs


Substituting 3'-Azido-3'-deoxy-5-fluorocytidine with unmodified cytidine, 5-fluorocytidine, or alternative 5-fluoropyrimidine nucleosides fundamentally alters the compound's bioactivity profile and synthetic utility. The 3'-azido group is essential for two distinct reasons: first, it determines the relative antiproliferative potency compared to the corresponding 3'-amino analog, with published data showing that 3'-azido derivatives exhibit different ED50 values against neoplastic cells than their 3'-amino counterparts [1]; second, the azide moiety is the sole functional group enabling click chemistry conjugation via CuAAC or SPAAC reactions . Compounds lacking the 3'-azido group, such as 5-fluorocytidine or 2',3'-dideoxy-5-fluorocytidine, cannot perform this orthogonal conjugation chemistry. Similarly, the 5-fluorine substitution on the cytosine base contributes to the antiproliferative activity, distinguishing it from non-fluorinated 3'-azido-3'-deoxycytidine derivatives [1].

Quantitative Differentiation Evidence for 3'-Azido-3'-deoxy-5-fluorocytidine: Head-to-Head and Cross-Study Comparative Data


Comparative Antiproliferative Activity of 3'-Azido versus 3'-Amino Derivatives Against Murine L1210 and Sarcoma 180 Cells

The 3'-azido derivative (compound 6c, 3'-azido-2',3'-dideoxy-5-fluorocytidine) was found to be less active than its corresponding 3'-amino counterpart (compound 7c, 3'-amino-2',3'-dideoxy-5-fluorocytidine) against murine neoplastic cells in vitro. The 3'-amino derivative 7c exhibited ED50 values of 10 μM against L1210 cells and 1 μM against sarcoma 180 cells [1]. In contrast, the 3'-azido derivative 6c showed reduced activity, with the study noting that 'the 3'-azido derivatives, 2 and 6c, were less active in comparison with their 3'-amino counterparts' [1].

Antiproliferative Activity Nucleoside Analog Cancer Research

In Vivo Antitumor Efficacy of 3'-Amino-2',3'-dideoxy-5-fluorocytidine (7c) Compared to 5-Fluorouracil in L1210 Leukemia-Bearing Mice

The 3'-amino derivative 7c (3'-amino-2',3'-dideoxy-5-fluorocytidine) was evaluated in vivo against L1210 leukemia-bearing CDF1 mice and compared directly to the established chemotherapeutic agent 5-fluorouracil (5-FU). Compound 7c administered at 6 × 200 mg/kg yielded a T/C × 100 value of 146, while 5-FU administered at 6 × 20 mg/kg yielded a T/C × 100 of 129 [1]. The study states that compound 7c 'was as active as the positive control, 5-fluorouracil' [1]. The 3'-azido derivative 6c was not tested in this in vivo experiment, and the related 3'-amino-2',3'-dideoxy-5-fluorouridine (compound 3) was found to be inactive in the same model [1].

In Vivo Antitumor Efficacy L1210 Leukemia Nucleoside Analog Chemotherapy

Click Chemistry Reactivity: Azide-Functionalized Nucleoside Enables CuAAC and SPAAC Conjugation

3'-Azido-3'-deoxy-5-fluorocytidine contains an azide (N3) moiety at the 3' position of the ribose ring, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-bearing molecules . Additionally, the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups . Unmodified cytidine and 5-fluorocytidine lack the azide functional group and cannot participate in these click chemistry reactions .

Click Chemistry Bioorthogonal Conjugation Chemical Biology

Optimal Research and Procurement Applications for 3'-Azido-3'-deoxy-5-fluorocytidine Based on Differentiated Evidence


Click Chemistry-Mediated Nucleic Acid Labeling and Bioconjugate Synthesis

This compound is optimally procured for applications requiring site-specific, covalent attachment of reporter molecules (fluorophores, biotin, affinity tags) or functional moieties to nucleic acids. The 3'-azido group enables CuAAC reaction with alkyne-modified oligonucleotides or SPAAC with DBCO/BCN-functionalized probes under copper-free conditions . For researchers developing fluorescence in situ hybridization (FISH) probes, nucleic acid aptamer conjugates, or tracking modified nucleoside incorporation into DNA/RNA, this compound provides orthogonal reactivity not available with unmodified cytidine or non-azido 5-fluorocytidine analogs .

Structure-Activity Relationship (SAR) Studies of 5-Fluoropyrimidine Nucleoside Anticancer Agents

Based on the established comparative data showing that 3'-amino-2',3'-dideoxy-5-fluorocytidine (7c) exhibits in vivo antitumor efficacy comparable to 5-FU (T/C × 100 of 146 vs 129) in L1210 leukemia-bearing mice [1], while the 3'-azido derivative (6c) shows reduced in vitro activity compared to the 3'-amino counterpart [1], procurement of 3'-Azido-3'-deoxy-5-fluorocytidine is appropriate for systematic SAR investigations. Researchers comparing the 3'-azido and 3'-amino substitutions at the ribose 3' position can use this compound to define the pharmacophore requirements for antiproliferative activity and to assess whether the azide group's steric and electronic properties modulate cytotoxicity relative to the amino variant.

Antiviral Nucleoside Analog Screening in HIV or Hepatitis B Research Programs

Patent literature explicitly claims β-L-(2'- or 3'-azido)-2',3'-dideoxy-5-fluorocytosine derivatives as active agents against HIV [2] and hepatitis B virus [3]. The β-L enantiomer of 3'-azido-2',3'-dideoxy-5-fluorocytidine (a closely related analog with inverted stereochemistry) is specifically claimed for antiviral therapy [2]. For research groups screening nucleoside analogs against HIV reverse transcriptase or HBV polymerase, 3'-Azido-3'-deoxy-5-fluorocytidine serves as a reference compound to benchmark activity of novel azido-modified pyrimidine nucleosides, particularly for comparative studies evaluating D- versus L-enantiomer activity profiles or assessing the contribution of 5-fluorine substitution to antiviral potency.

Dual-Mode Probe Development for Combined Therapeutic and Diagnostic (Theranostic) Applications

The compound's combination of 5-fluoropyrimidine antiproliferative potential [1] with click chemistry conjugation capability positions it for theranostic probe development. Researchers designing molecules that simultaneously deliver a cytotoxic 5-fluoropyrimidine payload while enabling fluorescent tracking via click conjugation can use this compound as a core scaffold. The azide handle permits modular attachment of imaging reporters without requiring separate synthetic routes for each probe variant, while the 5-fluorocytosine moiety retains the potential for intracellular conversion to active antimetabolites. This dual functionality supports streamlined synthesis of probe libraries for evaluating drug distribution, target engagement, and therapeutic response in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-3'-deoxy-5-fluorocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.